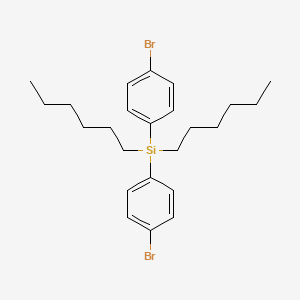
Bis(4-bromophenyl)(dihexyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(4-bromophenyl)(dihexyl)silane is an organosilicon compound characterized by the presence of two 4-bromophenyl groups and two hexyl groups attached to a silicon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(4-bromophenyl)(dihexyl)silane typically involves the reaction of 4-bromophenylmagnesium bromide with dihexylchlorosilane. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction. The general reaction scheme is as follows:
2C6H4BrMgBr+SiCl2(C6H13)2→Si(C6H4Br)2(C6H13)2+2MgCl2
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Bis(4-bromophenyl)(dihexyl)silane can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms in the 4-bromophenyl groups can be substituted with other nucleophiles, such as amines or alkoxides.
Oxidation Reactions: The silicon atom can be oxidized to form silanols or siloxanes.
Reduction Reactions: The compound can be reduced to form the corresponding silane.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in solvents like tetrahydrofuran (THF).
Oxidation Reactions: Reagents such as hydrogen peroxide (H2O2) or ozone (O3) can be used.
Reduction Reactions: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Substitution Reactions: Products include substituted phenylsilanes.
Oxidation Reactions: Products include silanols and siloxanes.
Reduction Reactions: Products include the corresponding silane.
Scientific Research Applications
Chemistry
Bis(4-bromophenyl)(dihexyl)silane is used as a precursor in the synthesis of various organosilicon compounds. It is also employed in cross-coupling reactions to form carbon-silicon bonds, which are valuable in organic synthesis.
Biology and Medicine
In biological research, this compound can be used to modify biomolecules, such as proteins and nucleic acids, to study their interactions and functions
Industry
In the industrial sector, this compound is used in the production of advanced materials, such as silicone-based polymers and resins. These materials have applications in coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of Bis(4-bromophenyl)(dihexyl)silane involves its ability to form stable carbon-silicon bonds. The silicon atom can act as a Lewis acid, facilitating various chemical reactions. The bromine atoms in the 4-bromophenyl groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Comparison with Similar Compounds
Similar Compounds
- Bis(4-bromophenyl)(diphenyl)silane
- Bis(4-bromophenyl)(dimethyl)silane
- Bis(4-bromophenyl)(diethyl)silane
Uniqueness
Bis(4-bromophenyl)(dihexyl)silane is unique due to the presence of hexyl groups, which impart hydrophobic properties and influence the compound’s solubility and reactivity. Compared to its analogs with shorter alkyl chains, this compound may exhibit different physical and chemical properties, making it suitable for specific applications in materials science and organic synthesis.
Properties
CAS No. |
686326-06-7 |
|---|---|
Molecular Formula |
C24H34Br2Si |
Molecular Weight |
510.4 g/mol |
IUPAC Name |
bis(4-bromophenyl)-dihexylsilane |
InChI |
InChI=1S/C24H34Br2Si/c1-3-5-7-9-19-27(20-10-8-6-4-2,23-15-11-21(25)12-16-23)24-17-13-22(26)14-18-24/h11-18H,3-10,19-20H2,1-2H3 |
InChI Key |
KFJLISCACANQTJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC[Si](CCCCCC)(C1=CC=C(C=C1)Br)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















